molecular formula C7H14ClNO B13325960 N-methyl-N-(3-methylbutyl)carbamoyl chloride

N-methyl-N-(3-methylbutyl)carbamoyl chloride

Cat. No.: B13325960
M. Wt: 163.64 g/mol
InChI Key: QSFHWYGHPPRXDL-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylbutyl)carbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride, characterized by the presence of a carbamoyl group (R2NC(O)Cl) where R is an N-methyl-N-(3-methylbutyl) substituent. This compound is typically a clear, colorless liquid and is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(3-methylbutyl)carbamoyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, the amine (N-methyl-N-(3-methylbutyl)amine) reacts with phosgene to produce the carbamoyl chloride .

Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using phosgene and the corresponding amine. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylbutyl)carbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carbamic acids.

    Alcoholysis: Carbamates.

    Aminolysis: Ureas.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbutyl)carbamoyl chloride involves its reactivity as a carbamoylating agent. It can react with nucleophiles such as amines, alcohols, and water, leading to the formation of carbamates, ureas, and carbamic acids, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carbamoyl chloride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(3-methylbutyl)carbamoyl chloride is unique due to its specific substituent groups, which confer distinct reactivity and properties compared to other carbamoyl chlorides. Its structure allows for specific interactions and applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-N-(3-methylbutyl)carbamoyl chloride

InChI

InChI=1S/C7H14ClNO/c1-6(2)4-5-9(3)7(8)10/h6H,4-5H2,1-3H3

InChI Key

QSFHWYGHPPRXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C)C(=O)Cl

Origin of Product

United States

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